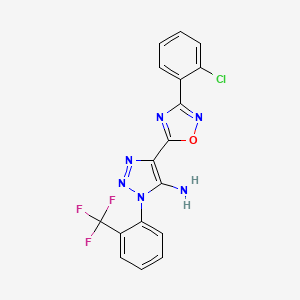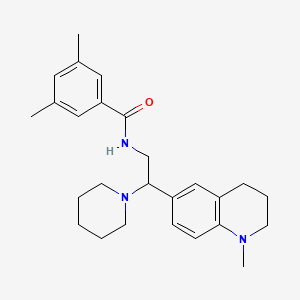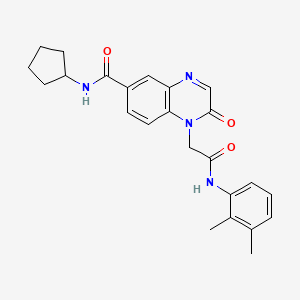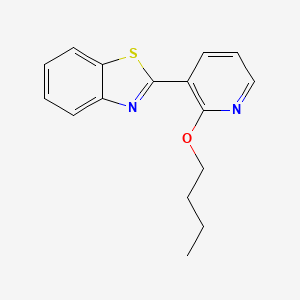
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide are not explicitly stated in the search results. Additional research may be necessary to gather this information.科学的研究の応用
Antioxidant Activity Studies
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide and its analogs have been the subject of various scientific studies, notably for their antioxidant properties. One critical review examined the various methods used to determine the antioxidant activity of such compounds. These methods include Oxygen Radical Absorption Capacity (ORAC) tests, Hydroxyl Radical Antioxidant Capacity (HORAC) tests, and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) tests among others. These assays, based on chemical reactions, aim to assess the kinetics or equilibrium state through spectrophotometry, focusing on color changes or solution discoloration at specific wavelengths. The study emphasized the importance of these assays in analyzing antioxidants or determining the antioxidant capacity of complex samples. Electrochemical (bio)sensors were also suggested as complementary methods in antioxidant analysis, potentially clarifying the operating mechanisms and kinetics of processes involving various antioxidants (Munteanu & Apetrei, 2021).
Drug Candidate Investigations
There is significant interest in compounds like N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide as potential drug candidates. A review highlighted a series of compounds that have shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds demonstrated tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their mechanisms include apoptosis induction, reactive oxygen species generation, activation of certain caspases, and affecting mitochondrial functions. The compounds also exhibited promising antimalarial and antimycobacterial properties. In toxicity studies, these molecules were well tolerated in mice, emphasizing the need for further evaluations as antineoplastic drug candidates (Hossain et al., 2020).
Safety and Hazards
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-19(15-8-6-14(7-9-15)13-4-2-1-3-5-13)22-16-10-11-17-18(12-16)21(26)23-20(17)25/h1-12H,(H,22,24)(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYZVSCKIAJRRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2414681.png)
![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)
![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)

![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone](/img/structure/B2414693.png)

![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)

![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)
![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)